5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-3-16-8(17-4-2)6-13-9(11)7(5-12-13)10(14)15/h5,8H,3-4,6,11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILHBYAOSXSPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C=N1)C(=O)O)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acetic acid or p-toluenesulfonic acid . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-pyrazoles, including derivatives like 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, as promising candidates for anticancer drugs. These compounds interact with various molecular targets involved in cancer progression.
- Mechanism of Action : The compound exhibits inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. A study demonstrated that derivatives of this compound showed nanomolar activity against FGFR1, FGFR2, and FGFR3, including certain gatekeeper mutants associated with drug resistance .
-
Case Studies :
- In vitro assays indicated that modifications at the pyrazole core significantly influenced antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, certain derivatives showed over 50% inhibition in cell proliferation while sparing normal fibroblast cells from toxicity .
Antimicrobial Properties
Compounds containing the pyrazole moiety have been investigated for their antimicrobial effects. The structure of this compound allows for potential modifications that enhance its activity against various pathogens.
- Research Findings : Some derivatives have shown effectiveness against bacterial strains and fungi. The introduction of specific substituents at the pyrazole ring can modulate the antimicrobial potency, making this class of compounds a focus for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazole derivatives have been documented, with implications for treating conditions like arthritis and other inflammatory diseases.
- Activity Assessment : In vivo studies have indicated that certain 5-amino-pyrazoles exhibit significant analgesic effects and can reduce inflammation markers in animal models . These findings suggest a dual role in pain management and inflammation control.
Synthetic Chemistry Applications
The versatility of this compound extends to its use as a building block in synthetic chemistry.
- Synthesis Pathways : Researchers have utilized this compound in the synthesis of more complex pyrazole derivatives that possess enhanced biological activities. Techniques such as condensation reactions with carbonyl compounds have proven effective in generating novel structures with potential therapeutic applications .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and analogues:
Biological Activity
5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of and a molar mass of 271.32 g/mol. Its structure features a pyrazole ring, which is critical for its biological activity. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Weight | 271.32 g/mol |
| Boiling Point | Not specified |
| Log P (octanol-water) | -0.68 |
| Solubility | High GI absorption |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 5-amino-pyrazoles, including the target compound. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were evaluated as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. One representative compound demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating that modifications to the pyrazole structure can enhance its efficacy against cancer cell lines such as NCI-H520 and SNU-16 with IC50 values ranging from 19 to 73 nM .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with tumor growth and proliferation. The binding affinity to FGFRs suggests that these compounds can disrupt signaling pathways critical for cancer cell survival . Furthermore, structural studies have shown that these compounds can irreversibly bind to their targets, providing a mechanism for sustained therapeutic action .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazole ring and substituent groups significantly influence biological activity. For example:
- Substituent Variations : Changes in the alkyl chain length or branching at the N1 position can lead to increased potency against cancer cell lines.
- Functional Group Modifications : The introduction of different functional groups on the carboxylic acid moiety has been shown to affect solubility and bioavailability, which are crucial for therapeutic efficacy.
Case Studies
- In Vitro Studies : A study investigated various derivatives of 5-amino-pyrazoles for their antioxidant and anti-cancer activities using MTT assays and DPPH radical scavenging assays. The results indicated that certain derivatives exhibited promising anti-proliferative effects against specific cancer cell lines while also demonstrating antioxidant properties .
- Clinical Relevance : In preclinical trials, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in models of breast adenocarcinoma and lung cancer . These findings support the continued exploration of pyrazole derivatives in drug development.
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Ethyl 2-cyano-3-ethoxyacrylate, (2,2-diethoxyethyl)hydrazine, Ar, 25°C → 73°C | Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate | Not specified |
| 2 | 4M NaOH, 110°C, 2h | Crude carboxylic acid | - |
| 3 | HCl (pH 4.5), filtration | Pure product | 80% (overall) |
Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H NMR (DMSO-d6, 400 MHz) shows peaks at δ 10.96 (broad singlet, NH), 5.61 (pyrazole proton), and others confirming the diethoxyethyl group .
- IR Spectroscopy : Bands at 3157–3051 cm⁻¹ (N–H stretch) and 1594 cm⁻¹ (C=O) validate functional groups .
- Mass Spectrometry : EI-MS confirms molecular weight (m/z 107 [M]+) .
- X-ray Crystallography : While not directly reported for this compound, analogous pyrazole-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) use single-crystal X-ray diffraction to resolve bond lengths and angles .
Advanced: How can computational methods resolve contradictions in spectral data?
Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed by:
DFT Calculations : Using software like Gaussian or ADF, optimize the molecular geometry and compute NMR/IR spectra. Compare with experimental data to identify conformational or solvation effects .
Hybrid Approaches : Combine experimental results (e.g., X-ray) with computational models to refine electronic structure predictions. For example, bond angles in pyrazole rings may deviate due to crystal packing .
Q. Table 2: Example of DFT vs. Experimental Data (Hypothetical)
| Parameter | Experimental (X-ray) | DFT Calculation | Deviation |
|---|---|---|---|
| C–N Bond Length | 1.34 Å | 1.32 Å | 0.02 Å |
| C=O Stretch (IR) | 1594 cm⁻¹ | 1602 cm⁻¹ | +8 cm⁻¹ |
Advanced: What strategies optimize yield during hydrolysis of the ethyl ester intermediate?
Methodological Answer:
Critical factors include:
- Temperature Control : Hydrolysis at 110°C ensures complete reaction without decarboxylation .
- Base Concentration : 4M NaOH balances reaction rate and side-product formation .
- Workup : Acidification to pH 4.5 minimizes solubility of the product, improving precipitation .
Alternative methods like enzymatic hydrolysis or microwave-assisted conditions (not reported for this compound) could be explored based on analogous systems .
Advanced: How is this compound used as an intermediate in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for imidazo[1,2-b]pyrazoles, which are bioactive scaffolds. For example:
- Synthesis of 1H-imidazo[1,2-b]pyrazole : React with H₂SO₄ in ethanol at 75°C, followed by NaHCO₃ neutralization and chromatography (yield: 60%) .
- Biological Relevance : Pyrazole-carboxylic acid derivatives are investigated for antiviral and enzyme-inhibitory activities (e.g., xanthine oxidase inhibition in Y-700 analogs) .
Q. Table 3: Derived Bioactive Compounds
| Product | Reaction Conditions | Biological Activity | Reference |
|---|---|---|---|
| 1H-imidazo[1,2-b]pyrazole | H₂SO₄, EtOH, 75°C | Not specified | |
| Y-700 analogs | Steady-state kinetics | XOR inhibition (Ki = 0.6 nM) |
Advanced: How to address challenges in purifying the final product?
Methodological Answer:
- Chromatography : Use silica gel with EtOAc/MeOH (49:1) to separate polar by-products .
- Recrystallization : Ethanol or aqueous mixtures enhance purity by removing unreacted starting materials .
- pH-Dependent Solubility : Leverage the carboxylic acid’s low solubility at pH <5 for selective precipitation .
Advanced: What mechanistic insights explain the regioselectivity in pyrazole ring formation?
Methodological Answer:
Regioselectivity arises from:
- Electronic Effects : The electron-withdrawing cyano group in ethyl 2-cyano-3-ethoxyacrylate directs nucleophilic attack by hydrazine to the β-position, forming the 5-amino substitution .
- Steric Factors : Bulky diethoxyethyl groups favor substitution at the less hindered pyrazole position (N1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
